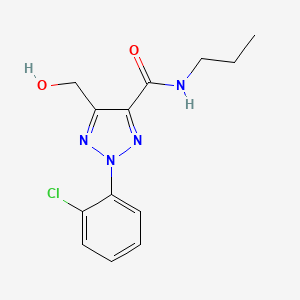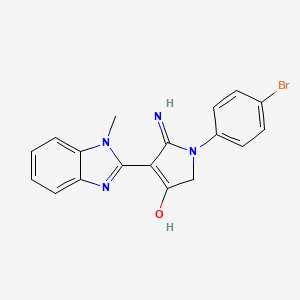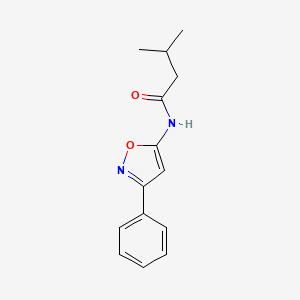![molecular formula C17H20ClN5O4 B11389576 7-(2-chloro-5-methoxybenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11389576.png)
7-(2-chloro-5-methoxybenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(2-Chloro-5-methoxyphenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure. This compound is characterized by the presence of a chlorinated methoxyphenyl group, a hydroxyethylamino group, and a dimethyl-tetrahydropurine core. Its diverse functional groups make it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chloro-5-methoxyphenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Chlorinated Methoxyphenyl Group: This step involves the chlorination of a methoxyphenyl precursor using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Chlorinated Methoxyphenyl Group to the Purine Core: This step is achieved through a nucleophilic substitution reaction, where the chlorinated methoxyphenyl group is attached to the purine core.
Introduction of the Hydroxyethylamino Group: This step involves the reaction of the intermediate compound with an appropriate hydroxyethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can occur at the chlorinated methoxyphenyl group, converting it to a methoxyphenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the hydroxyethylamino group.
Reduction: Methoxyphenyl derivatives.
Substitution: Substituted derivatives at the chlorinated methoxyphenyl group.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications.
Biology
In biological research, the compound is studied for its potential interactions with various biomolecules, including enzymes and receptors.
Medicine
The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of purine metabolism is beneficial.
Industry
In the industrial sector, the compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 7-[(2-chloro-5-methoxyphenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or activate these enzymes, leading to alterations in metabolic pathways. Additionally, the compound’s structural features allow it to interact with various receptors, potentially modulating their activity.
相似化合物的比较
Similar Compounds
7-[(2-Chloro-5-methoxyphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Lacks the hydroxyethylamino group.
7-[(2-Methoxyphenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Lacks the chlorine atom.
7-[(2-Chloro-5-methoxyphenyl)methyl]-8-amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Lacks the hydroxyethyl group.
Uniqueness
The presence of both the hydroxyethylamino group and the chlorinated methoxyphenyl group in 7-[(2-chloro-5-methoxyphenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
属性
分子式 |
C17H20ClN5O4 |
|---|---|
分子量 |
393.8 g/mol |
IUPAC 名称 |
7-[(2-chloro-5-methoxyphenyl)methyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H20ClN5O4/c1-21-14-13(15(25)22(2)17(21)26)23(16(20-14)19-6-7-24)9-10-8-11(27-3)4-5-12(10)18/h4-5,8,24H,6-7,9H2,1-3H3,(H,19,20) |
InChI 键 |
GGSPUKWSCXSWRB-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC3=C(C=CC(=C3)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Cyclohexyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)urea](/img/structure/B11389499.png)
![1-(4-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11389504.png)



![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11389527.png)

![8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11389549.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide](/img/structure/B11389553.png)
![2-{7-[2-(diethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B11389559.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11389593.png)
![6-butyl-10-methyl-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11389596.png)
![ethyl 2-{[(7,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11389602.png)
